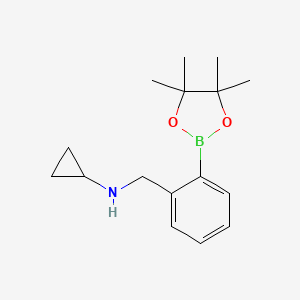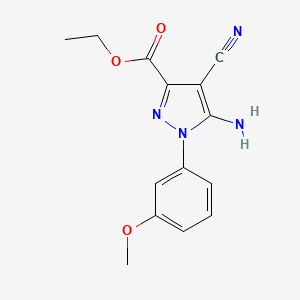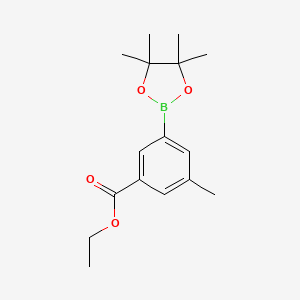
2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
“(2,5-Dimethoxyphenyl)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO3 . It appears as a yellow, red, or brown liquid .
Synthesis Analysis
While the specific synthesis process for “2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride” is not available, related compounds such as 2, 5-dimethoxyphenethylamine have been synthesized through methods involving Friedel-Crafts reactions .Molecular Structure Analysis
The molecular structure of “(2,5-Dimethoxyphenyl)acetyl chloride” consists of a benzene ring substituted with two methoxy groups and an acetyl chloride group .Physical And Chemical Properties Analysis
“(2,5-Dimethoxyphenyl)acetyl chloride” has a boiling point of 118 °C at 0.8 mmHg, a density of 1.227 g/mL at 25 °C, and a refractive index of n20/D 1.5385 (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- "2-(2-Amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline" was used as an intermediate in synthesizing a variety of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, demonstrating its utility in complex organic syntheses (Phillips & Castle, 1980).
Chemical Properties and Analysis
- "6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride" was identified as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, indicating its potential in analytical chemistry applications (Yoshida, Moriyama, & Taniguchi, 1992).
Medicinal Chemistry and Drug Synthesis
- "1-Isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihidroimidazo[5,1-a]isoquinolin-2-ium chloride" was synthesized from a similar compound, showcasing the compound's relevance in the synthesis of potential pharmaceuticals (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).
Catalysis
- "Chiral Pt(II)/Pd(II) pincer complexes" involving similar compounds were synthesized and used in catalytic asymmetric aldol and silylcyanation reactions, highlighting the role of such compounds in catalytic processes (Yoon, Ramesh, Kim, Ryu, & Ahn, 2006).
Photophysical Properties
- A study on "Tricarbonylrhenium(I) derivatives" explored the photophysical properties of compounds structurally related to 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, useful in understanding light-matter interactions in similar chemical structures (Albertino et al., 2007).
Organometallic Chemistry
- The synthesis of "Allyl amination of phosphinoquinoline allyl complexes of palladium" involving similar compounds was explored, contributing to the field of organometallic chemistry and the understanding of metal-ligand interactions (Canovese et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11-4-6-16-13(8-11)14(19(20)22)10-17(21-16)15-9-12(23-2)5-7-18(15)24-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZOXYDNAREMBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=C(C=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















